molecular formula C13H6ClF3N4OS B3036843 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 400082-32-8

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B3036843
CAS RN: 400082-32-8
M. Wt: 358.73 g/mol
InChI Key: NUPCYXRTAKSEEQ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .


Molecular Structure Analysis

The molecular structure of TFMP derivatives typically includes a pyridine ring with a trifluoromethyl group attached . The exact structure would depend on the specific derivative.


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives would depend on the specific derivative and its functional groups. For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives would depend on the specific derivative. For instance, 2- (3-Chloro-5- (trifluoromethyl)pyridin-2-ylamino)ethanol has a molecular weight of 240.61 .

Scientific Research Applications

Anticancer Applications

  • 1,3,4-Oxadiazoles, including derivatives similar to the mentioned compound, have been studied for their anticancer properties. A study highlighted the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as potential anticancer agents, particularly against breast cancer cell lines (Redda & Gangapuram, 2007).
  • Another research explored novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives for their antitumor activity. These compounds, structurally related to the compound , showed promise in inhibiting cancer cell proliferation (Maftei et al., 2016).

Antimicrobial Applications

  • The antimicrobial activity of 1,3,4-oxadiazole derivatives has been explored, indicating potential applications in combating microbial infections. Compounds with structures similar to the mentioned chemical showed efficacy against various bacteria and fungi (Naganagowda & Petsom, 2011).

Synthesis and Structural Studies

  • Research on the synthesis and structural analysis of compounds containing 1,3,4-oxadiazole and pyridyl groups, akin to the compound , provides valuable insights into the chemical properties and potential applications of these types of molecules (Jin et al., 2019).

Fluorescence and Photoluminescence Properties

  • Studies have also explored the fluorescence and photoluminescence properties of oxadiazole derivatives. These properties suggest potential applications in materials science, particularly in the development of new fluorescent materials (Shih et al., 2015).

Applications in Herbicides

  • Research into the herbicidal activity of compounds containing 1,3,4-oxadiazole rings and pyridine moieties, similar to the compound , has shown efficacy in controlling graminaceous plants. This indicates potential applications in agriculture (Tajik & Dadras, 2011).

Mechanism of Action

The mechanism of action of TFMP derivatives would depend on their specific application. In the context of agrochemicals, they are used for the protection of crops from pests .

Safety and Hazards

The safety and hazards associated with TFMP derivatives would depend on the specific derivative. For instance, 2- (3-Chloro-5- (trifluoromethyl)pyridin-2-ylamino)ethanol is classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Future Directions

Many novel applications of TFMP are expected to be discovered in the future . More agrochemicals and pharmaceuticals containing TFMP are expected to be introduced to the market .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4OS/c14-9-4-8(13(15,16)17)6-19-11(9)23-12-21-20-10(22-12)7-2-1-3-18-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPCYXRTAKSEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide
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3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide
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3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 4
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 5
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

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